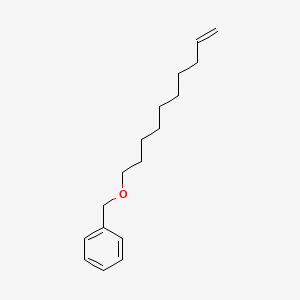

1-Benzyloxy-9-decene

Description

1-Benzyloxy-9-decene is an organic compound characterized by a benzyloxy group (-O-CH₂C₆H₅) attached to a 10-carbon alkenyl chain (decene) at the first position. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or as an intermediate in polymerization and alkylation reactions . The unsaturated decene chain introduces reactivity at the double bond, enabling further functionalization, while the benzyloxy group provides steric bulk and aromatic stability.

Properties

CAS No. |

100189-71-7 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

dec-9-enoxymethylbenzene |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2 |

InChI Key |

ZOPVCRZGFUSKEF-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCOCC1=CC=CC=C1 |

Canonical SMILES |

C=CCCCCCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Benzyloxy-Substituted Aromatic Compounds

Several benzyloxy derivatives feature aromatic rings with substituents, such as halogens or nitro groups. Key examples include:

Key Differences :

- Reactivity : Halogenated benzyloxy compounds (e.g., bromine or fluorine substituents) undergo electrophilic substitution or cross-coupling reactions, whereas this compound’s decene chain participates in addition or polymerization reactions.

- Solubility: The long alkenyl chain in this compound enhances lipophilicity compared to aromatic analogs, making it more soluble in non-polar solvents .

Comparison with Aliphatic Benzyloxy Compounds

| Compound Name | Functional Group | Reactivity |

|---|---|---|

| 1-(Benzyloxy)propan-2-one | Ketone | Nucleophilic addition at carbonyl |

| This compound | Alkene | Radical polymerization, hydrogenation |

Key Differences :

- Functionalization : The ketone in 1-(Benzyloxy)propan-2-one allows for condensation reactions, while this compound’s alkene is tailored for chain-extension reactions.

- Stability : The saturated aliphatic chain in propan-2-one derivatives lacks the conjugation and reactivity of the decene chain’s double bond .

Comparison with Benzoate Esters

Benzoate esters (e.g., cis-3-Hexenyl benzoate, CAS 25152-85-6) differ in functional group chemistry:

| Compound Name | Functional Group | Reactivity |

|---|---|---|

| cis-3-Hexenyl benzoate | Ester | Hydrolysis, transesterification |

| This compound | Ether | Acid-catalyzed cleavage, stability |

Key Differences :

Comparison with Benzyl-Containing Pharmaceuticals

Benzathine benzylpenicillin (CAS 1538-09-6) contains a benzyl group but serves a distinct purpose:

| Compound Name | Structure | Primary Use |

|---|---|---|

| Benzathine benzylpenicillin | Penicillin salt | Antibiotic |

| This compound | Ether-alkene | Organic synthesis intermediate |

Key Differences :

- Function : Pharmaceuticals like benzathine benzylpenicillin leverage the benzyl group for solubility and stability, while this compound’s benzyloxy group acts as a protective moiety in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.